molecular formula C14H14ClNO4S2 B3729903 3-[(4-chlorophenyl)sulfonyl]-2,5-dimethylbenzenesulfonamide

3-[(4-chlorophenyl)sulfonyl]-2,5-dimethylbenzenesulfonamide

Cat. No. B3729903
M. Wt: 359.9 g/mol
InChI Key: AAWYPBVJPAAMEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-chlorophenyl)sulfonyl]-2,5-dimethylbenzenesulfonamide, also known as chloroethylclonidine, is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

Chloroethylclonidine acts as a competitive antagonist of the α2B-adrenergic receptor by binding to the receptor and preventing the activation of downstream signaling pathways. This results in a decrease in the activity of the receptor and a reduction in the physiological effects that are mediated by this receptor.
Biochemical and Physiological Effects:
Chloroethylclonidine has been shown to have various biochemical and physiological effects in different systems. For example, it has been shown to reduce insulin secretion in pancreatic β-cells, decrease blood pressure in hypertensive rats, and inhibit neurotransmitter release in the central nervous system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(4-chlorophenyl)sulfonyl]-2,5-dimethylbenzenesulfonamidelonidine in lab experiments is its high selectivity for the α2B-adrenergic receptor, which allows for specific targeting of this receptor in different systems. However, one limitation of using this compound is its potential toxicity and side effects, which need to be carefully monitored in experimental settings.

Future Directions

There are several future directions for the use of 3-[(4-chlorophenyl)sulfonyl]-2,5-dimethylbenzenesulfonamidelonidine in scientific research. One area of interest is the development of new drugs that target the α2B-adrenergic receptor for the treatment of various diseases such as hypertension, diabetes, and depression. Another area of interest is the study of the role of this receptor in different physiological processes and the identification of new signaling pathways that are regulated by this receptor. Additionally, the potential use of 3-[(4-chlorophenyl)sulfonyl]-2,5-dimethylbenzenesulfonamidelonidine as a tool for the study of other receptors and signaling pathways is also an area of future research.

Scientific Research Applications

Chloroethylclonidine has been used extensively in scientific research as a selective antagonist of the α2B-adrenergic receptor. This receptor is involved in the regulation of various physiological processes such as blood pressure, insulin secretion, and neurotransmitter release. Chloroethylclonidine has been used to study the role of this receptor in these processes and to develop new drugs that target this receptor.

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4S2/c1-9-7-13(10(2)14(8-9)22(16,19)20)21(17,18)12-5-3-11(15)4-6-12/h3-8H,1-2H3,(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWYPBVJPAAMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)N)C)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5919986

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-chlorophenyl)sulfonyl]-2,5-dimethylbenzenesulfonamide
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3-[(4-chlorophenyl)sulfonyl]-2,5-dimethylbenzenesulfonamide
Reactant of Route 3
3-[(4-chlorophenyl)sulfonyl]-2,5-dimethylbenzenesulfonamide
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3-[(4-chlorophenyl)sulfonyl]-2,5-dimethylbenzenesulfonamide
Reactant of Route 5
3-[(4-chlorophenyl)sulfonyl]-2,5-dimethylbenzenesulfonamide
Reactant of Route 6
3-[(4-chlorophenyl)sulfonyl]-2,5-dimethylbenzenesulfonamide

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